molecular formula C13H11BrN2O B2519776 N-(5-bromopyridin-2-yl)-3-methylbenzamide CAS No. 433258-90-3

N-(5-bromopyridin-2-yl)-3-methylbenzamide

Cat. No.: B2519776
CAS No.: 433258-90-3
M. Wt: 291.148
InChI Key: LXXBLXQCHJLYOU-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3-methylbenzamide is a chemical compound that belongs to the class of amides It features a pyridine ring substituted with a bromine atom at the 5-position and a benzamide moiety with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3-methylbenzamide typically involves the reaction of 5-bromo-2-aminopyridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for its targets. Additionally, the benzamide moiety can form hydrogen bonds with biological molecules, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-3-methylbenzamide is unique due to the presence of both the bromine atom on the pyridine ring and the methyl group on the benzamide moiety.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-3-2-4-10(7-9)13(17)16-12-6-5-11(14)8-15-12/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXBLXQCHJLYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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